2-Amino-5-chloro-4-methylnicotinonitrile
Description
2-Amino-5-chloro-4-methylnicotinonitrile (CAS 1305712-87-1) is a substituted pyridine derivative with a nitrile group at position 3, amino at position 2, chloro at position 5, and methyl at position 3. Its molecular formula is C₇H₆ClN₃, with a molecular weight of 167.60 g/mol. The methyl group at position 4 may enhance lipophilicity, influencing solubility and bioavailability .
Properties
IUPAC Name |
2-amino-5-chloro-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-5(2-9)7(10)11-3-6(4)8/h3H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCISDRLMUURHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-4-methylnicotinonitrile typically involves the reaction of 2-chloro-5-methylpyridine-3-carbonitrile with ammonia under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-4-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
2-Amino-5-chloro-4-methylnicotinonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .
Comparison with Similar Compounds
4-Amino-5-chloronicotinonitrile (CAS 51269-82-0, Similarity: 0.87)
- Molecular Formula : C₆H₄ClN₃
- Key Differences: Amino at position 4 and chloro at position 5, lacking the methyl group at position 4.
- Implications : The absence of methyl reduces steric hindrance and lipophilicity compared to the target compound. This structural variation may alter reactivity in cross-coupling reactions or binding affinity in biological systems .
2-Amino-5-bromo-4-methoxynicotinonitrile (CAS 951884-75-6)
- Molecular Formula : C₇H₆BrN₃O
- Key Differences : Bromo substituent (position 5) instead of chloro, and methoxy (position 4) instead of methyl.
- Implications: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may increase molecular weight (238.05 g/mol) and alter halogen-bonding interactions.
5-Amino-2-chloro-4-methoxymethyl-6-methylnicotinonitrile Dihydrochloride (CAS 1185303-33-6)
- Molecular Formula : C₉H₁₂Cl₃N₃O
- Key Differences : Additional methoxymethyl (position 4) and methyl (position 6) groups, with dihydrochloride salt formation.
Biological Activity
2-Amino-5-chloro-4-methylnicotinonitrile (CAS No. 1305712-87-1) is a heterocyclic compound with the molecular formula CHClN and a molecular weight of 167.6 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2-chloro-5-methylpyridine-3-carbonitrile with ammonia, often under catalytic conditions to enhance yield and purity. The reaction is conducted in controlled environments to optimize the product quality.
Chemical Reactions
This compound can undergo various chemical transformations, including:
- Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Can be reduced to form different amine derivatives using reducing agents such as sodium borohydride.
- Substitution : The chloro group can be substituted with nucleophiles, leading to various derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of amino and chloro groups enhances its reactivity, allowing it to bind to various enzymes and receptors, potentially modulating biological pathways.
Research Findings
Recent studies have indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Investigated for its efficacy against various bacterial strains.
- Anticancer Activity : Preliminary data suggests potential cytotoxic effects on cancer cell lines, indicating a need for further exploration in cancer therapeutics.
Case Studies
- Anticancer Activity : A study evaluating the cytotoxic effects of this compound on human cancer cell lines showed significant inhibition of cell proliferation at certain concentrations, suggesting its potential as a lead compound in anticancer drug development .
- Antimicrobial Studies : Research conducted on the antimicrobial efficacy demonstrated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-5-bromo-4-methylnicotinonitrile | Bromo instead of chloro group | Similar antimicrobial properties |
| 2-Amino-4-methyl-5-chloropyridine | Lacks nitrile group | Different spectrum of activity |
The unique combination of the nitrile and chloro groups in this compound distinguishes it from its analogs, potentially leading to unique biological interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
